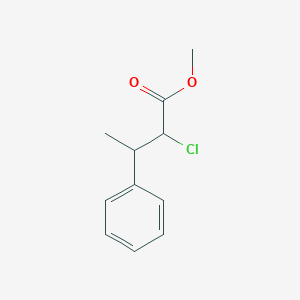

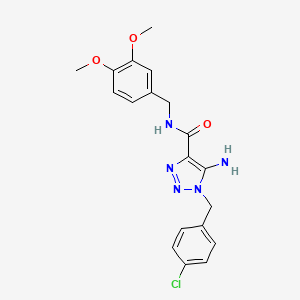

![molecular formula C14H7Cl2F3N4 B3006850 1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 338411-34-0](/img/structure/B3006850.png)

1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazole derivatives is a topic of interest in the provided papers. For instance, paper describes a regioselective synthesis method for 1,2,3-triazoles using a 1,3-dipolar cycloaddition reaction, which is a common strategy for constructing triazole rings. This method involves the reaction of an azide with terminal alkynes in the presence of a copper(I) catalyst. Similarly, paper discusses the synthesis of tetrazoles and triazoles through reactions of oxazinones with sodium azide or diazocompounds, leading to intramolecular cyclization. These methods could potentially be adapted for the synthesis of the compound , although specific details would differ due to the unique substitution pattern of the target molecule.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted with various functional groups. In paper , the crystal structure of a 1,2,4-triazole derivative is determined using X-ray diffraction, revealing intermolecular hydrogen bonding patterns. Similarly, paper describes the crystal structure of another 1,2,4-triazole derivative, providing details on the molecular geometry and crystal packing. These studies highlight the importance of molecular structure analysis in understanding the properties and potential interactions of triazole compounds.

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives is influenced by the substituents attached to the triazole ring. Paper describes a 1,2,4-triazole compound with specific dihedral angles between the triazole ring and attached phenyl rings, which could affect its reactivity. The intermolecular hydrogen bonds observed in the crystal structure may also play a role in the compound's chemical behavior. Although the papers do not directly address the chemical reactions of 1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole, they provide insights into the types of reactions that similar compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are determined by their molecular structures. For example, paper discusses the antifungal activities of 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety, indicating that the presence of fluorine atoms can significantly impact the biological activity of these compounds. The papers do not provide specific data on the physical properties, such as melting points or solubility, of the compound , but they suggest that such properties are crucial for the compound's potential applications in pharmacology and as intermediates in chemical synthesis.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Docking Studies

Tetrazole derivatives, including compounds related to 1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole, have been extensively analyzed for their structural properties. These compounds crystallize in specific monoclinic space groups, and their structures have been refined to high precision. The tetrazole rings in these compounds are essentially planar, and the molecular docking studies help in understanding their orientation and interaction within the active sites of specific enzymes, like cyclooxygenase-2, suggesting potential applications as enzyme inhibitors (Al-Hourani et al., 2015).

Interaction with Biological Macromolecules

Derivatives of 1,2,3-triazole, closely related to the compound , have been examined for their binding properties with typical biomacromolecules such as human serum albumin, bovine hemoglobin, human immunoglobulin, and DNA. The studies involve molecular docking and multiple spectroscopic methodologies to understand the interactions between these triazoles and the biological macromolecules. This research provides insights into the potential of these compounds in drug design due to their strong interactions and influence on the microenvironment of amino acid residues of proteins (Liu et al., 2020).

Antimicrobial and Antioxidant Activities

Some 1,2,3-triazolyl derivatives show a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. These compounds have been synthesized and characterized for their potential as antimicrobial agents against various bacteria and fungi. The antimicrobial results are supported by in silico molecular docking studies, indicating these compounds could be good inhibitors of specific bacterial enzymes (Bhat et al., 2016).

Catalytic and Inhibition Potentials

1,2,3-triazole derivatives have been explored for their catalytic properties and inhibition potentials. Certain triazole derivatives have been identified as potent and selective antagonists of specific ion channels and receptors, indicating their potential use in therapeutic applications for conditions such as inflammatory pain (Rooney et al., 2014). Other derivatives have shown potential as dual PPAR agonists, indicating their possible use in regulating lipid and glucose metabolism (Ciocoiu et al., 2010).

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2F3N4/c15-11-5-4-10(7-12(11)16)23-13(20-21-22-23)8-2-1-3-9(6-8)14(17,18)19/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHYSEGFOPYNLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=NN2C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

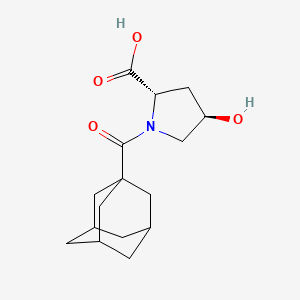

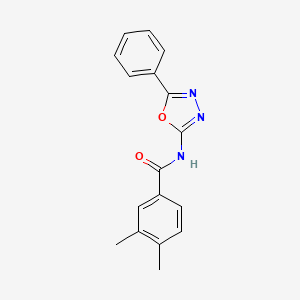

![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B3006772.png)

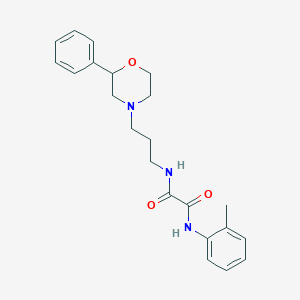

![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)

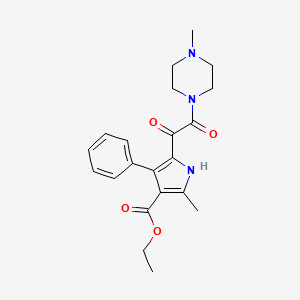

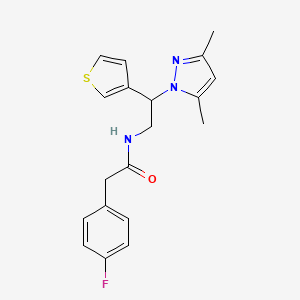

![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B3006775.png)

![(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B3006778.png)

![ethyl 3-cyano-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3006784.png)

![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B3006785.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3006787.png)